3-(4-Cyanophenyl)-5-methoxybenzoic acid
Description
3-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS: 1261920-72-2) is a benzoic acid derivative featuring a methoxy group at position 5 and a 4-cyanophenyl substituent at position 2. Its molecular weight is 253.257 g/mol, and it is typically reported with a purity of ≥95% . The compound has been utilized in pharmaceutical and chemical research as a synthetic intermediate, though commercial availability has been discontinued in recent years .
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUAQCQKKWSPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688821 | |
| Record name | 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-72-2 | |
| Record name | 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzaldehyde followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Cyanophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(4-Cyanophenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Carboxyphenyl Analogs
- 3-(4-Carboxyphenyl)-5-methoxybenzoic acid (YB-0459, CAS: 1261931-39-8): Replaces the cyano group with a carboxylic acid (-COOH) at the para position of the phenyl ring. This substitution increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity (logP) compared to the cyano analog .
- 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (YB-0428, CAS: 1261905-12-7) : Positions the carboxylic acid at the meta position, altering electronic effects and steric hindrance. This compound exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing -COOH group .
Halogenated Derivatives
- 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid (CAS: 1261927-20-1): Incorporates a fluorine atom and hydroxyl group, improving metabolic stability and bioavailability compared to the cyano variant. Fluorine’s electronegativity enhances binding affinity in enzyme-targeted applications .
- 3-(4-Chlorophenyl)propanoic acid (CAS: N/A): Features a chlorine atom and a propanoic acid chain. The chlorine substituent increases lipophilicity, while the longer acid chain may reduce membrane permeability .
Sulfonyl and Sulfonamide Derivatives
- 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS: 50390-76-6): Replaces the cyano group with a methylsulfonyl (-SO₂CH₃) group, a stronger electron-withdrawing moiety. This increases acidity (pKa ~1.5) and reactivity in nucleophilic substitution reactions .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 3-(4-Cyanophenyl)-5-methoxybenzoic acid | 1261920-72-2 | 253.26 | -CN, -OCH₃ | 2.1 | 0.15 (DMSO) |
| YB-0459 | 1261931-39-8 | 287.26 | -COOH, -OCH₃ | 1.3 | 1.2 (Water) |
| 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid | 1261927-20-1 | 276.24 | -F, -OH, -OCH₃ | 1.8 | 0.8 (Ethanol) |
| 2-Methoxy-5-(methylsulfonyl)benzoic acid | 50390-76-6 | 244.27 | -SO₂CH₃, -OCH₃ | 0.9 | 3.5 (Water) |
Key Observations :
- The cyano group in this compound confers moderate lipophilicity (logP ~2.1), making it more membrane-permeable than carboxyphenyl analogs but less soluble in aqueous media .
- Fluorinated derivatives exhibit improved solubility due to hydrogen-bonding capabilities of -F and -OH groups .
Biological Activity
3-(4-Cyanophenyl)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.28 g/mol
The biological activity of this compound is attributed to its structural features, particularly the presence of the cyanophenyl and methoxy groups. These functional groups may influence its interaction with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives enhance the activity of proteolytic systems in human cells, suggesting potential applications in combating infections .
Antioxidant Properties
Compounds similar to this compound have shown significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the underlying mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Enhanced proteolytic activity | |
| Antioxidant | Significant reduction in oxidative stress | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A specific study explored the antimicrobial efficacy of benzoic acid derivatives, including this compound. The findings suggested that these compounds activate both the ubiquitin-proteasome and autophagy-lysosome pathways, enhancing cellular defense mechanisms against pathogens .
Case Study: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated a notable decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
